N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential applications in various scientific fields. The molecular formula of this compound is C21H25N3O3, with a molecular weight of approximately 363.4 g/mol. This compound is primarily used in research settings, particularly in organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and EvitaChem, which provide detailed product specifications and availability information for researchers .
This compound falls under the category of organic compounds, specifically amides, due to the presence of the amide functional group (-C(=O)N-). Its structural classification as a tricyclic compound further categorizes it within complex organic molecules that exhibit diverse chemical properties and reactivity.
The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide typically involves several multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors followed by subsequent modifications to introduce the desired functional groups.
The molecular structure of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide features a tricyclic core with various substituents that contribute to its chemical behavior. The key structural components include:
The InChI key for this compound is ICQUMHDFHVVWPM-UHFFFAOYSA-N, and its SMILES representation is C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC4=CC=CC=C4
, which describes its connectivity and stereochemistry .
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific biological targets such as enzymes or receptors within cellular pathways:
The compound exhibits characteristics typical of organic compounds:
Key chemical properties include:
N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-y}-N'-(3-phenylpropyl)ethanediamide has several scientific applications:
This compound represents a significant area of interest in both academic research and industrial applications due to its unique structural features and potential biological activities .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4